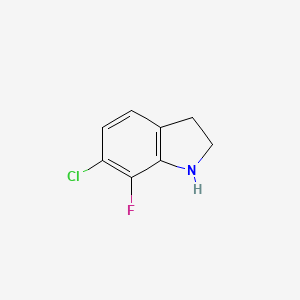

6-chloro-7-fluoro-2,3-dihydro-1H-indole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H7ClFN |

|---|---|

Molekulargewicht |

171.60 g/mol |

IUPAC-Name |

6-chloro-7-fluoro-2,3-dihydro-1H-indole |

InChI |

InChI=1S/C8H7ClFN/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 |

InChI-Schlüssel |

DOWAQZFDIYKXTM-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC2=C1C=CC(=C2F)Cl |

Herkunft des Produkts |

United States |

Synthetic Methodologies for the Preparation of 6 Chloro 7 Fluoro 2,3 Dihydro 1h Indole and Analogous Halogenated Indolines

Strategies for Constructing the 2,3-Dihydro-1H-Indole Core

The formation of the indoline (B122111) skeleton can be achieved through various synthetic pathways, primarily involving the reduction of a pre-formed indole (B1671886) ring or the cyclization of a suitably substituted acyclic precursor.

Reductive Transformations of Halogenated 1H-Indoles to Corresponding 2,3-Dihydro-1H-Indoles

A common and direct approach to obtaining 2,3-dihydro-1H-indoles is the reduction of the corresponding 1H-indole derivatives. Catalytic hydrogenation is a widely employed and environmentally benign method for this transformation.

For the specific conversion of 6-chloro-7-fluoro-1H-indole to its dihydro counterpart, palladium-catalyzed hydrogenation has been noted as a particularly effective method, as it allows for the reduction of the pyrrole ring while preserving the sensitive halogen substituents on the benzene (B151609) ring. smolecule.com The use of palladium on carbon (Pd/C) is a standard practice for such hydrogenations. wikipedia.orgcommonorganicchemistry.com These reactions are typically carried out under a hydrogen atmosphere, with the catalyst loading often between 5% and 10% by weight. wikipedia.org The choice of solvent and the addition of an acid activator can significantly influence the reaction's efficiency and selectivity. For instance, an environmentally friendly procedure for the hydrogenation of unprotected indoles using a Pt/C catalyst has been developed, utilizing water as the solvent and p-toluenesulfonic acid as an activator to achieve excellent yields of the corresponding indolines. clockss.org

While highly effective, a key challenge in the catalytic hydrogenation of indoles is preventing over-reduction to the octahydroindole or side reactions such as polymerization, especially with unprotected indoles. clockss.org The indoline product, being a cyclic secondary amine, can also potentially poison the metal catalyst. clockss.org Careful control of reaction conditions, including hydrogen pressure, temperature, and reaction time, is crucial to achieve the desired selectivity.

Below is a table summarizing various reducing agents that have been employed for the conversion of indoles to indolines.

| Reducing Agent/System | Catalyst/Activator | Notes |

| Hydrogen (H₂) | Palladium on carbon (Pd/C) | A common and effective method for halogenated indoles. smolecule.comwikipedia.org |

| Hydrogen (H₂) | Platinum on carbon (Pt/C) | Can be used in aqueous media with an acid activator for a greener process. clockss.org |

| Sodium borohydride (NaBH₄) and Iodine (I₂) | In situ generated BH₃ | Used for the synthesis of 2,3-dihydro derivatives of melatonin. semanticscholar.org |

| Raney Nickel | Hydrazine | A classical method for the reductive cyclization of enamines in the Leimgruber-Batcho synthesis. wikipedia.org |

| Iron (Fe) | Acetic Acid | A common reducing agent in the Leimgruber-Batcho synthesis. wikipedia.org |

| Stannous Chloride (SnCl₂) | - | Another reducing agent applicable in the Leimgruber-Batcho synthesis. wikipedia.org |

Cyclization Reactions for Dihydro-1H-Indole Ring Formation

An alternative to the reduction of indoles is the construction of the indoline ring through the cyclization of acyclic precursors. This approach allows for the introduction of desired substituents on the aromatic ring prior to the formation of the heterocyclic core.

The Leimgruber-Batcho indole synthesis is a powerful and versatile method for preparing indoles from o-nitrotoluenes, which can then be reduced to indolines. wikipedia.orgresearchgate.net This methodology is particularly advantageous for the synthesis of indoles with specific substitution patterns on the benzene ring, as the required substituted o-nitrotoluenes can often be prepared through established procedures. wikipedia.org

The synthesis of 6-chloro-7-fluoro-1H-indole can be envisioned through a Leimgruber-Batcho approach starting from 3-chloro-4-fluoro-2-nitrotoluene. The general sequence involves the condensation of the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMFDMA), to form an enamine. This intermediate is then subjected to a reductive cyclization to yield the indole. wikipedia.org A variety of reducing agents can be employed for the cyclization step, including palladium on carbon with hydrogen, Raney nickel with hydrazine, stannous chloride, or iron in acetic acid. wikipedia.org

A modified Leimgruber-Batcho synthesis has been successfully applied to the multi-kilogram scale synthesis of 6-chloro-5-fluoroindole from 3-chloro-4-fluoro-6-methylnitrobenzene, demonstrating the industrial applicability of this route for producing halogenated indoles. The synthesis of the required 3-chloro-4-fluoro-6-methylnitrobenzene precursor was achieved from 2-fluoro-4-methyl-5-nitroaniline via a Sandmeyer reaction. A similar strategy could likely be adapted for the synthesis of the 6-chloro-7-fluoro isomer.

Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of indolines. Palladium-catalyzed intramolecular C-H amination of β-arylethylamine substrates offers an efficient route to indoline compounds. rsc.org Copper-catalyzed domino amidation/nucleophilic substitution reactions have also been developed for the synthesis of substituted indolines from ortho-iodophenalkyl mesylates. wikipedia.org

Metal-free cyclization approaches are also gaining traction. For instance, an intramolecular cyclization/chlorination of N,N-disubstituted 2-alkynylanilines using a DMSO/SOCl₂ system provides 3-chloroindoles. researchgate.net

Regioselective Introduction of Halogen Substituents at the 6- and 7-Positions

Achieving the specific 6-chloro-7-fluoro substitution pattern on the indoline ring requires precise control over the halogenation steps. This can be accomplished either by starting with a pre-halogenated precursor or by the selective halogenation of an existing indole or indoline scaffold.

Directed Chlorination Methodologies

The direct and regioselective chlorination of the electron-rich indole or indoline ring can be challenging. However, the use of directing groups can overcome this obstacle. For instance, a pyrimidyl directing group on the indole nitrogen has been shown to facilitate copper-mediated C-2 chlorination. rsc.org While this directs chlorination to the 2-position, the principle of using a removable directing group to control regioselectivity is a valuable strategy.

Palladium-catalyzed ortho-halogenation of arylnitriles using the cyano group as a directing group has been reported, providing a method for selective C-H bond activation and halogenation. guidechem.com In the context of 7-azaindoles, a rhodium-catalyzed regioselective C-H chlorination has been developed where the azaindole itself acts as a directing group, leading to ortho-chlorination. prepchem.com These examples of directed C-H activation highlight potential strategies that could be adapted for the selective chlorination of the 6-position of a 7-fluoroindoline derivative, likely requiring the installation of a suitable directing group on the nitrogen atom.

Site-Specific Fluorination Strategies

Introducing a fluorine atom onto an indoline ring requires specialized reagents and methods due to the high reactivity of fluorine.

Direct C-H fluorination is a modern approach that aims to replace a carbon-hydrogen bond with a carbon-fluorine bond. This is often achieved using powerful electrophilic fluorinating agents. For the synthesis of 6-chloro-7-fluoro-2,3-dihydro-1H-indole from a 6-chloroindoline precursor, the regioselectivity would be directed by the chlorine and amino substituents. Both are ortho-, para-directing, which would favor fluorination at the 5 and 7 positions. Therefore, achieving selective fluorination at the 7-position would be challenging and likely result in a mixture of products.

Oxidative dearomatization represents an indirect method for the fluorination of heterocyclic systems. This approach involves the oxidation of an indole to a less aromatic intermediate, which can then be subjected to fluorination. For instance, an indole can be oxidized to an indolenine or a related species, followed by the addition of a fluoride source. This method is more commonly employed to introduce fluorine at the 2 or 3-positions of the indole ring and is less straightforward for fluorination of the benzene ring portion of the indoline core.

A variety of electrophilic fluorinating reagents have been developed for the controlled introduction of fluorine into organic molecules. Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a widely used, stable, and effective reagent for this purpose. The reaction proceeds via an electrophilic aromatic substitution mechanism. As discussed previously, the regioselectivity of the fluorination of 6-chloroindoline would be influenced by both the chloro and amino groups, likely leading to a mixture of 5-fluoro and 7-fluoro isomers.

Table 2: Common Electrophilic Fluorinating Reagents

| Reagent | Abbreviation | Typical Conditions |

| Selectfluor® | F-TEDA-BF₄ | Acetonitrile, room temperature |

| N-Fluorobenzenesulfonimide | NFSI | Dichloromethane, room temperature |

This is an illustrative table based on general organic synthesis principles.

Multistep Synthetic Sequences for Complex Halogenated Indolines

Given the potential challenges with regioselectivity in the direct halogenation of an indoline core, a more reliable and common strategy for the synthesis of 6-chloro-7-fluoro-2,3-dihydro-1H-indole involves a multistep sequence starting from a pre-halogenated benzene derivative. A plausible route is the Fischer indole synthesis followed by reduction.

This synthetic approach would begin with a commercially available or synthesized di-halogenated aniline, such as 3-chloro-4-fluoroaniline. This aniline can be converted to the corresponding phenylhydrazine, 3-chloro-4-fluorophenylhydrazine. The Fischer indole synthesis involves the reaction of this substituted phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions to form a phenylhydrazone, which then undergoes a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form the indole ring. To obtain the unsubstituted indoline at the 2 and 3 positions, a protecting group strategy on the hydrazine followed by reaction with a suitable carbonyl equivalent and subsequent cyclization can be employed. This would yield 6-chloro-7-fluoro-1H-indole.

The final step in this sequence is the reduction of the indole to the corresponding indoline. This can be achieved using various reducing agents. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Other reducing agents such as sodium cyanoborohydride in acetic acid or trifluoroacetic acid with a borane (B79455) source have also been reported for the reduction of indoles to indolines. This multi-step approach provides unambiguous control over the substitution pattern of the final product.

Table 3: Potential Multistep Synthesis Outline

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Diazotization and Reduction | 3-Chloro-4-fluoroaniline | NaNO₂, HCl; SnCl₂ | 3-Chloro-4-fluorophenylhydrazine |

| 2 | Fischer Indole Synthesis | 3-Chloro-4-fluorophenylhydrazine | Glyoxal or equivalent | 6-Chloro-7-fluoro-1H-indole |

| 3 | Reduction | 6-Chloro-7-fluoro-1H-indole | H₂, Pd/C or NaBH₃CN, CH₃COOH | 6-Chloro-7-fluoro-2,3-dihydro-1H-indole |

This is a proposed synthetic pathway based on established organic reactions.

Green Chemistry Principles and Sustainable Approaches in Halogenated Indoline Synthesis

The synthesis of complex molecules like halogenated indolines traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. The application of green chemistry principles aims to mitigate these environmental and health impacts by designing safer, more efficient, and sustainable synthetic routes. frontiersin.org The twelve principles of green chemistry provide a framework for chemists to achieve these goals.

In the context of synthesizing halogenated indolines, several green chemistry principles are particularly relevant:

Prevention of Waste: Designing syntheses with high atom economy and minimizing byproducts is a core goal. Catalytic reactions are often superior to stoichiometric ones in this regard.

Less Hazardous Chemical Syntheses: This principle encourages the use of substances with little or no toxicity. For halogenation, traditional methods often use toxic and corrosive elemental halogens (e.g., Cl₂, Br₂). Greener alternatives have been developed, such as using an oxone-halide system. acs.orgspringernature.com This method generates the reactive halogenating species in situ from a stable salt and an oxidant, avoiding the handling of hazardous elemental halogens. acs.orgspringernature.com

Safer Solvents and Auxiliaries: Many organic reactions are performed in volatile organic compounds (VOCs), which pose environmental and health risks. Green chemistry promotes the use of safer alternatives like water, supercritical fluids, or ionic liquids, or eliminating the solvent altogether. researchgate.net Mechanochemistry, using techniques like ball milling, allows for solvent-free reactions, reducing waste and often increasing reaction rates. tandfonline.comunigoa.ac.in

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible. The use of alternative energy sources, such as microwave irradiation, can significantly reduce reaction times and energy consumption compared to conventional heating. rasayanjournal.co.in

Use of Catalysis: Catalytic reagents are preferred over stoichiometric reagents because they are used in small amounts and can be recycled and reused, reducing waste. nih.gov Palladium-catalyzed C-H activation and amination reactions represent an efficient strategy for constructing the indoline core, often under milder conditions than traditional methods. organic-chemistry.orgnih.gov

The table below summarizes various green and sustainable approaches that can be applied to the synthesis of indoles and related heterocycles.

| Green Chemistry Approach | Technique/Reagent | Application in Indole/Indoline Synthesis | Advantages | Reference |

|---|---|---|---|---|

| Alternative Energy Source | Microwave Irradiation | Synthesis of various heterocyclic compounds. | Rapid heating, reduced reaction times, often higher yields. | rasayanjournal.co.in |

| Solvent-Free Conditions | Ball Milling (Mechanochemistry) | Synthesis of bis(indolyl)methanes. | Eliminates solvent waste, high reaction rates, simple workup. | tandfonline.comunigoa.ac.in |

| Greener Reagents | Oxone-Halide System | Halogenation of indoles. | Avoids use of toxic elemental halogens; in situ generation of halogenating species. | acs.org |

| Catalysis | Palladium-catalyzed C-H Activation | Intramolecular cyclization to form indoles and indolines. | High efficiency, mild conditions, reduces complexity of starting materials. | nih.gov |

| Green Solvents | Water, Ionic Liquids | Synthesis of various heterocycles. | Reduces use of volatile organic compounds (VOCs), can enhance selectivity. | frontiersin.org |

By integrating these green chemistry principles, the synthesis of 6-chloro-7-fluoro-2,3-dihydro-1H-indole and other halogenated indolines can be made more sustainable, safer, and more efficient.

Chemical Reactivity and Mechanistic Investigations of 6 Chloro 7 Fluoro 2,3 Dihydro 1h Indole

Reactivity Profiles of the Dihydro-1H-Indole Nitrogen Atom

The nitrogen atom in the 2,3-dihydro-1H-indole ring is a secondary amine and typically behaves as a nucleophile. researchgate.net Its reactivity is central to the functionalization of the indoline (B122111) core. Common reactions involving this nitrogen atom include N-alkylation and N-acylation.

N-Alkylation: The nitrogen can be alkylated using various alkylating agents. Iron-catalyzed N-alkylation of indolines with alcohols has been shown to be an efficient method, proceeding via a borrowing-hydrogen methodology. nih.govresearchgate.net This sustainable approach avoids the use of alkyl halides. nih.gov Iridium catalysts have also been employed for the regio-selective N-alkylation of indolines using alcohols in aqueous media. organic-chemistry.org The reaction conditions can be tuned to favor N-alkylation over C3-alkylation, which is often a competing pathway. nih.govorganic-chemistry.org

N-Acylation: Acylation of the indoline nitrogen is readily achieved using acyl chlorides or anhydrides under basic conditions. This transformation is often used to protect the nitrogen atom or to introduce specific functional groups. For instance, protecting the amine with groups like Boc (tert-butyloxycarbonyl) can prevent side reactions during subsequent synthetic steps. researchgate.net

The table below summarizes typical reactions occurring at the nitrogen atom of halogenated indolines.

| Reaction Type | Reagent Class | Catalyst/Conditions | Product Type |

| N-Alkylation | Alcohols | Iron Complex, K₂CO₃, TFE | N-Alkyl Indoline |

| N-Alkylation | Alkenols | Palladium Catalyst | N-Alkyl Indoline |

| N-Acylation | Acyl Halides | Base (e.g., Pyridine) | N-Acyl Indoline |

| N-Arylation | Aryl Halides | Palladium or Copper Catalyst | N-Aryl Indoline |

Transformations Involving Halogen Substituents at the 6- and 7-Positions

The chlorine and fluorine atoms at the C6 and C7 positions of the indoline ring are key sites for molecular diversification through cross-coupling reactions. The differential reactivity of the C-Cl and C-F bonds allows for selective transformations. Generally, carbon-halogen bond strength increases in the order C-I < C-Br < C-Cl < C-F, making the C-Cl bond more susceptible to cleavage in typical palladium-catalyzed cross-coupling reactions than the more robust C-F bond.

Cross-Coupling Reactions: Palladium-catalyzed reactions such as Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines or alcohols) are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi.combeilstein-journals.orgsoton.ac.ukmdpi.com For 6-chloro-7-fluoroindoline, these reactions would preferentially occur at the C6-chloro position. For example, a Sonogashira coupling could introduce an alkynyl group at the C6 position, leaving the C7-fluoro substituent intact. soton.ac.uk The tolerance of a bromine substituent in similar systems suggests that the chlorine at C6 would also be a viable handle for such modifications. nih.gov

The following table illustrates potential cross-coupling reactions at the C6 position.

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Substituent at C6 |

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄, Base | Aryl/Vinyl |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base | Alkynyl |

| Buchwald-Hartwig | Amine | Pd Catalyst, Ligand, Base | Amino |

| Heck | Alkene | Pd(OAc)₂, Ligand, Base | Alkenyl |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzenoid Ring of Halogenated Indolines

The benzene (B151609) ring of 6-chloro-7-fluoro-2,3-dihydro-1H-indole is subject to aromatic substitution reactions, with the regiochemical outcome dictated by the combined electronic effects of the amino group and the two halogen substituents.

Electrophilic Aromatic Substitution (EAS): The secondary amine group is a strongly activating, ortho, para-directing group due to its ability to donate its lone pair of electrons into the aromatic ring through resonance. lkouniv.ac.in Conversely, halogens are deactivating groups due to their inductive electron withdrawal, but they are also ortho, para-directing because of lone-pair donation via resonance. masterorganicchemistry.comlibretexts.org

In the case of 6-chloro-7-fluoroindoline, the powerful activating effect of the amino group dominates. Electrophilic attack will be directed to the positions ortho and para to the nitrogen, which are C7 and C5, respectively. However, the C7 position is already substituted with fluorine. Therefore, electrophilic substitution is most likely to occur at the C5 position. The deactivating nature of the chlorine and fluorine atoms will make the reaction slower compared to unsubstituted indoline. lkouniv.ac.inlibretexts.org

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require the presence of strong electron-withdrawing groups ortho or para to a leaving group (a halogen in this case). While the chloro and fluoro groups are electron-withdrawing, they are not typically sufficient to activate the ring for SNAr unless under harsh conditions or in the presence of additional, more potent activating groups (like a nitro group). Therefore, SNAr is less common for this substrate under standard conditions.

Oxidative Transformations of the 2,3-Dihydro-1H-Indole Ring

The five-membered heterocyclic ring of indoline can undergo oxidation, most notably leading to the formation of indoles or isatins (1H-indole-2,3-diones). researchgate.netnih.gov

A significant oxidative pathway for indolines is their conversion to the corresponding isatin (B1672199) derivatives. This transformation involves the oxidation of the methylene (B1212753) groups at the C2 and C3 positions to carbonyl groups. The synthesis of isatins from anilines, a related process, often proceeds via cyclization with reagents like chloral (B1216628) hydrate (B1144303) and hydroxylamine, followed by acid-catalyzed ring closure (Sandmeyer synthesis). wright.educhemicalbook.com

For the direct conversion of a substituted indoline, various oxidizing agents can be employed. The oxidation of indapamide (B195227) (an indoline derivative) has been shown to produce the corresponding indole (B1671886) form. nih.gov Further oxidation can lead to the dione. The synthesis of halogenated isatins, such as 6-chloro-7-methyl isatin and 7-fluoroisatin, has been documented, typically starting from the corresponding substituted anilines. chemicalbook.comchemicalbook.com These syntheses confirm the viability of forming isatin structures with this halogenation pattern. The oxidation of 6-chloro-7-fluoro-2,3-dihydro-1H-indole would be expected to yield 6-chloro-7-fluoro-1H-indole-2,3-dione.

| Starting Material | Oxidizing System (Example) | Product |

| Indoline | MnO₂, DDQ | Indole |

| Indoline/Indole | CrO₃, H₂O₂ | Isatin |

| 3-Chloro-2-fluoroaniline | (Sandmeyer-type synthesis) | 6-Chloro-7-fluoro-1H-indole-2,3-dione |

Ring-Opening and Degradation Pathways of Halogenated Indolines

Under certain conditions, the indoline ring system can undergo cleavage. Biological degradation of indoles often proceeds through hydroxylation at the C2 and C3 positions to form isatin, which is then followed by cleavage of the C2-C3 bond. nih.govscispace.com This suggests a potential degradation pathway for 6-chloro-7-fluoroindoline under specific oxidative or enzymatic conditions.

Chemically, ring-opening can be induced by strong acids or bases, or through specific reagents. For example, Lewis acid-mediated reactions of related indoline-2-thiones with cyclopropanes have been shown to result in nucleophilic ring-opening of the cyclopropane, with the indoline core remaining intact but functionalized. rsc.org While specific studies on the ring-opening of 6-chloro-7-fluoro-2,3-dihydro-1H-indole are scarce, analogies with other heterocyclic systems suggest that cleavage of the N1-C2 or C2-C3 bonds would be the most likely degradation pathways under sufficiently forcing conditions. nih.gov

Reaction Mechanism Elucidation using Advanced Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the reactivity and mechanisms of complex organic molecules. researchgate.netmdpi.comresearchgate.net For halogenated indolines, DFT calculations can be used to:

Predict Reactivity: By calculating the electron density at various positions on the aromatic ring, DFT can predict the most likely sites for electrophilic attack. nih.gov These calculations can quantify the directing effects of the amine, chloro, and fluoro substituents, confirming that the C5 position is the most activated site for EAS.

Analyze Reaction Barriers: Computational studies can model the transition states of reactions, such as N-alkylation or electrophilic substitution. nih.gov By calculating the activation energies (ΔG‡) for different pathways (e.g., attack at C5 vs. other positions), a quantitative prediction of product distribution can be made. organic-chemistry.orgnih.gov

Investigate Intermolecular Interactions: DFT and other methods like Møller–Plesset perturbation theory (MP2) can be used to study non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence the crystal packing and bulk properties of the compound. mdpi.comresearchgate.net For 6-chloro-7-fluoroindoline, such studies could elucidate interactions involving the N-H group and the halogen atoms. mdpi.com

Recent computational studies on enzymatic halogenation have used DFT to model the transition states for electrophilic attack on indole at the C5, C6, and C7 positions, providing insights into the inherent reactivity of the indole core. nih.gov Similar approaches applied to 6-chloro-7-fluoro-2,3-dihydro-1H-indole would provide a deeper understanding of its specific chemical behavior.

Advanced Spectroscopic and Analytical Techniques for Structural Characterization of Halogenated 2,3 Dihydro 1h Indoles

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-resolution NMR spectroscopy is an indispensable tool for determining the intricate structure of organic molecules. For a compound like 6-chloro-7-fluoro-2,3-dihydro-1H-indole, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Connectivity.

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. In the case of 6-chloro-7-fluoro-2,3-dihydro-1H-indole, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic, aliphatic, and amine protons.

Based on the structure of 6-chloroindoline, a close analogue, the aliphatic protons at the C2 and C3 positions would likely appear as triplets due to coupling with each other. The aromatic protons would exhibit a more complex splitting pattern due to the influence of the chloro and fluoro substituents. The N-H proton of the dihydro-indole ring would typically appear as a broad singlet.

Expected ¹H NMR Data for 6-chloro-7-fluoro-2,3-dihydro-1H-indole (based on analogues):

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J) in Hz |

| H at C2 | 2.9 - 3.2 | Triplet | 7-9 |

| H at C3 | 3.5 - 3.8 | Triplet | 7-9 |

| Aromatic H | 6.5 - 7.5 | Doublet of doublets, etc. | 2-9 |

| N-H | 3.5 - 5.0 | Broad Singlet | N/A |

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis.

Carbon-13 NMR spectroscopy is used to determine the number of non-equivalent carbons and to identify the types of carbon atoms (aliphatic, aromatic, carbonyl, etc.). For 6-chloro-7-fluoro-2,3-dihydro-1H-indole, the spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The positions of the chloro and fluoro substituents would significantly influence the chemical shifts of the aromatic carbons.

Data from 6-chloro-1H-indole can provide insight into the expected chemical shifts for the aromatic portion of the molecule. chemicalbook.com The aliphatic carbons at C2 and C3 would appear in the upfield region of the spectrum.

Expected ¹³C NMR Data for 6-chloro-7-fluoro-2,3-dihydro-1H-indole (based on analogues):

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~28 |

| C3 | ~47 |

| Aromatic C | 110 - 150 |

| C-Cl | ~125 |

| C-F | ~150 (with C-F coupling) |

Fluorine-19 (¹⁹F) NMR for Fluorine Atom Environments.

Fluorine-19 NMR is a highly sensitive technique used specifically to study fluorine-containing compounds. The chemical shift of the ¹⁹F signal is very sensitive to the electronic environment of the fluorine atom. For 6-chloro-7-fluoro-2,3-dihydro-1H-indole, a single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be characteristic of a fluorine atom attached to an aromatic ring. The coupling between the fluorine and adjacent protons would also be observable. Studies on fluoroindoles have shown that the chemical shifts can vary significantly based on the position of the fluorine atom on the indole (B1671886) ring. dal.ca

Expected ¹⁹F NMR Data for 6-chloro-7-fluoro-2,3-dihydro-1H-indole (based on analogues):

| Fluorine | Expected Chemical Shift (ppm) | Expected Multiplicity |

| Aromatic F | -120 to -140 | Multiplet (due to coupling with protons) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination.

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 6-chloro-7-fluoro-2,3-dihydro-1H-indole, the molecular ion peak (M+) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The presence of chlorine would be indicated by a characteristic M+2 peak with an intensity of about one-third of the M+ peak, due to the natural abundance of the ³⁷Cl isotope.

The fragmentation pattern would likely involve the loss of small molecules or radicals, such as HCl, HF, or alkyl fragments from the dihydro-pyrrole ring. Data from 6-chloro-1H-indole shows a prominent molecular ion peak and fragmentation corresponding to the loss of chlorine and other moieties. nist.gov

Expected Mass Spectrometry Data for 6-chloro-7-fluoro-2,3-dihydro-1H-indole:

| Ion | Expected m/z | Significance |

| [M]+ | 171.0 | Molecular Ion |

| [M+2]+ | 173.0 | Isotope peak for ³⁷Cl |

| Fragments | Various | Loss of HCl, HF, etc. |

Infrared (IR) Spectroscopy for Functional Group Identification.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 6-chloro-7-fluoro-2,3-dihydro-1H-indole would be expected to show characteristic absorption bands for the N-H bond, C-H bonds (both aromatic and aliphatic), C-N bonds, and the C-Cl and C-F bonds.

The N-H stretching vibration would appear as a sharp peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) would contain complex absorptions corresponding to the various bending vibrations and the C-Cl and C-F stretching vibrations.

Expected IR Absorption Bands for 6-chloro-7-fluoro-2,3-dihydro-1H-indole:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

| C=C Aromatic Stretch | 1450 - 1600 |

| C-N Stretch | 1250 - 1350 |

| C-F Stretch | 1000 - 1400 |

| C-Cl Stretch | 600 - 800 |

X-ray Crystallography for Solid-State Molecular Structure Determination.

While no specific crystallographic data exists for the title compound, studies on related halogenated oxindoles and other halogenated heterocyclic systems provide valuable insights into the types of intermolecular interactions, such as hydrogen bonding and halogen bonding, that might be observed in the crystal lattice. nih.govnih.gov These interactions play a crucial role in the packing of the molecules in the crystal.

Hypothetical Crystal Data for 6-chloro-7-fluoro-2,3-dihydro-1H-indole:

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| Key Interactions | N-H···F or N-H···Cl hydrogen bonds, π-π stacking |

Theoretical and Computational Studies on Halogenated 2,3 Dihydro 1h Indole Systems

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of halogenated indoles. rsc.orgniscpr.res.in These calculations provide valuable information about molecular orbitals, charge distributions, and thermodynamic properties.

Key Research Findings:

Substituent Effects: Studies on substituted indoles have shown that the nature and position of substituents significantly influence the electronic properties of the indole (B1671886) ring. Electron-withdrawing groups, such as chlorine and fluorine, can alter the electron density distribution and impact the molecule's reactivity and intermolecular interactions. researchgate.net

Heats of Formation: DFT methods, in conjunction with isodesmic reactions, have been successfully used to calculate the standard heats of formation for various indole derivatives. niscpr.res.inniscpr.res.in This data is crucial for understanding the thermodynamic stability of different isomers and conformers.

Redox Potentials: Theoretical calculations have been employed to predict the standard redox potentials for the oxidation of substituted indoles, with good agreement between theoretical and experimental values. rsc.org This information is relevant for understanding the behavior of these compounds in electrochemical and biological redox processes.

Below is a table summarizing the types of data that can be obtained from quantum chemical calculations for a hypothetical series of halogenated 2,3-dihydro-1H-indoles.

| Calculation Type | Predicted Property | Significance for 6-chloro-7-fluoro-2,3-dihydro-1H-indole |

| Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Frequency Analysis | Vibrational frequencies, Zero-point energy | Confirms the optimized structure as a true minimum and provides theoretical spectroscopic data. |

| Molecular Orbital Analysis | HOMO-LUMO energies and distributions | Indicates the molecule's electronic reactivity and potential sites for nucleophilic or electrophilic attack. |

| Population Analysis | Atomic charges, electrostatic potential | Reveals the distribution of electron density and potential sites for intermolecular interactions. |

| Thermochemical Calculations | Enthalpy, Gibbs free energy | Determines the relative stability of different isomers and conformers. |

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a valuable tool for investigating the mechanisms of chemical reactions, including the synthesis of halogenated indoles. By mapping out the potential energy surface, researchers can identify reaction intermediates, transition states, and determine the most favorable reaction pathways.

Key Research Findings:

Reaction Mechanism Elucidation: DFT calculations have been used to study the mechanisms of various reactions involving indoles, such as C-H functionalization and cyclization reactions. acs.orgmdpi.com These studies provide detailed insights into the step-by-step processes of bond formation and cleavage.

Transition State Analysis: The identification and characterization of transition state structures are crucial for understanding the kinetics of a reaction. Computational methods can determine the energy barriers associated with different reaction pathways, allowing for the prediction of reaction rates and selectivity. acs.org

Catalyst Design: Computational studies can aid in the design of more efficient catalysts for indole synthesis by providing an understanding of the catalyst's role in the reaction mechanism. mdpi.com

The following table illustrates the key aspects of computational modeling of a hypothetical reaction pathway for the synthesis of a halogenated 2,3-dihydro-1H-indole.

| Computational Step | Information Obtained | Relevance to Synthesis |

| Reactant and Product Optimization | Ground state energies of starting materials and products | Determines the overall thermodynamics of the reaction. |

| Transition State Search | Structure and energy of the transition state | Identifies the energy barrier for the reaction, which correlates with the reaction rate. |

| Intrinsic Reaction Coordinate (IRC) Calculation | Connects the transition state to the reactants and products | Confirms that the identified transition state corresponds to the desired reaction pathway. |

| Analysis of Intermediates | Structures and energies of any reaction intermediates | Provides a more complete picture of the reaction mechanism. |

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Rational Design

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. orientjchem.org QSAR models are valuable tools in medicinal chemistry for the rational design of new drugs with improved potency and selectivity.

Key Research Findings:

Model Development: Numerous QSAR studies have been conducted on indole derivatives to understand the structural requirements for various biological activities, including anticancer, antioxidant, and enzyme inhibitory effects. orientjchem.orgmdpi.comresearchgate.net

Descriptor Importance: These studies have identified various molecular descriptors, such as electronic, steric, and hydrophobic parameters, that are important for the biological activity of indole-based compounds. mdpi.comnih.gov

Predictive Power: Well-validated QSAR models can be used to predict the biological activity of newly designed compounds prior to their synthesis, thus saving time and resources in the drug discovery process. nih.govjmolekul.com

A typical workflow for a QSAR study on halogenated 2,3-dihydro-1H-indole derivatives would involve the steps outlined in the table below.

| QSAR Workflow Step | Description | Outcome |

| Data Set Collection | Gathering a series of halogenated 2,3-dihydro-1H-indoles with their experimentally determined biological activities. | A dataset of compounds with known structures and activities. |

| Molecular Descriptor Calculation | Calculating a wide range of theoretical descriptors that describe the physicochemical properties of the molecules. | A matrix of numerical values representing the structural features of each compound. |

| Model Building | Using statistical methods to develop a mathematical equation that correlates the descriptors with the biological activity. | A QSAR model that can be used to predict the activity of new compounds. |

| Model Validation | Assessing the statistical significance and predictive ability of the developed QSAR model. | A validated and reliable QSAR model for guiding the design of new compounds. |

Molecular Modeling and Docking Simulations for Analyzing Chemical Interactions

Molecular modeling and docking simulations are powerful computational techniques used to predict the binding mode and affinity of a small molecule (ligand) to a biological macromolecule (receptor), such as a protein or nucleic acid. orientjchem.org These methods are widely used in drug discovery to understand the molecular basis of drug action and to design new and more effective therapeutic agents.

Key Research Findings:

Binding Mode Prediction: Molecular docking studies have been successfully applied to various indole derivatives to predict their binding orientation and conformation within the active site of their biological targets. mdpi.comnih.gov

Interaction Analysis: These simulations provide detailed information about the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds, that are crucial for ligand-receptor recognition and binding. medchem-ippas.eu

Virtual Screening: Docking-based virtual screening can be used to screen large compound libraries to identify potential hits that are likely to bind to a specific biological target.

The table below summarizes the key information that can be obtained from a molecular docking study of 6-chloro-7-fluoro-2,3-dihydro-1H-indole with a hypothetical protein target.

| Docking Simulation Output | Description | Significance |

| Binding Pose | The predicted three-dimensional orientation and conformation of the ligand within the receptor's binding site. | Provides a visual representation of how the molecule fits into the active site. |

| Binding Affinity (Score) | An estimation of the binding free energy, which is used to rank different ligands based on their predicted binding strength. | Helps in prioritizing compounds for further experimental testing. |

| Intermolecular Interactions | Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with the ligand. | Elucidates the key structural features responsible for binding and can guide the design of more potent inhibitors. |

Emerging Applications of Halogenated 2,3 Dihydro 1h Indole Derivatives in Chemical Research

Role as Versatile Synthetic Building Blocks in Complex Molecule Synthesis

Halogenated indoles and their dihydro- (indoline) counterparts serve as valuable starting materials for constructing more elaborate molecular structures. The presence of halogen atoms, particularly on the aromatic ring, provides reactive "handles" that can be selectively targeted in various chemical transformations. This makes compounds like 6-chloro-7-fluoro-2,3-dihydro-1H-indole powerful building blocks for medicinal chemistry and organic synthesis. acs.org

The synthetic utility of halogenated indoles is prominently demonstrated in their participation in metal-catalyzed cross-coupling reactions. For instance, 3-halogenated indoles readily engage in palladium-catalyzed cross-coupling with reagents like phenyl boronic acid and phenylacetylene, yielding 3-phenyl and 3-acetylenic indole (B1671886) derivatives, respectively. nih.gov These reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. Similarly, the halogen substituents can be replaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The reaction of haloindoles with thiophenols or copper cyanide, for example, affords the corresponding sulfides and nitriles in high yields. nih.gov

The strategic placement of both a chlorine and a fluorine atom, as in 6-chloro-7-fluoro-2,3-dihydro-1H-indole, offers opportunities for regioselective functionalization, further enhancing its versatility. These halogenated substrates provide chemists with versatile tools for the late-stage functionalization of molecules, a crucial strategy in drug discovery and development programs. acs.org

| Reaction Type | Reagents | Product Type | Reference |

| Palladium-Catalyzed Cross-Coupling | Phenyl boronic acid, Phenylacetylene | 3-Aryl-indoles, 3-Alkynyl-indoles | nih.gov |

| Nucleophilic Substitution | 4-Methylthiophenol | Aryl sulfides | nih.gov |

| Nucleophilic Substitution | Copper Cyanide (CuCN) | Aryl nitriles | nih.gov |

Potential in Materials Science and the Design of Functional Molecules

The introduction of halogen atoms into organic molecules is a well-established strategy in materials science for fine-tuning their electronic and solid-state properties. Halogenation can significantly influence molecular packing in the crystalline state, which is a critical factor for efficient charge transport in organic electronic devices. researchgate.net The distinct electronegativity and size of fluorine and chlorine atoms can be leveraged to control intermolecular interactions and orbital energy levels. researchgate.net

In the design of functional materials, halogenated indolone derivatives have been synthesized and investigated for their performance in applications such as field-effect transistors. researchgate.netdocumentsdelivered.com Research has shown that introducing fluorine and chlorine atoms into acceptor-donor-acceptor type molecules can lead to different crystalline tendencies and morphologies compared to their non-halogenated analogues. researchgate.net These planar, highly conjugated molecules are designed to facilitate ordered molecular packing, which is beneficial for charge mobility in thin films. researchgate.net The ability to modify the bandgap and packing of conjugated compounds through the addition of chlorine and bromine has been noted as a viable route to developing n-type organic semiconducting materials. researchgate.net This "molecular engineering" approach underscores the potential of compounds like 6-chloro-7-fluoro-2,3-dihydro-1H-indole as foundational units for advanced functional materials.

| Halogen Atom | Effect on Molecular Properties | Potential Application | Reference |

| Fluorine (F) | Alters crystalline tendencies and morphologies | Organic Electronics | researchgate.net |

| Chlorine (Cl) | Modifies molecular packing, can lower the bandgap | n-type materials, Field-effect transistors | researchgate.net |

Development as Chemical Probes for Investigating Fundamental Biological Processes

Chemical probes are small molecules designed to interact with biological systems in a specific manner, allowing researchers to study and visualize complex cellular processes. The indole scaffold is a common feature in such probes due to its inherent fluorescence properties and ability to participate in biological interactions. mdpi.com Halogenation of the indole ring can profoundly influence the molecule's biological activity and photophysical characteristics, making these derivatives particularly useful for probe development. nih.gov

Halogenated indoles have been employed to investigate critical biological phenomena, such as antibiotic resistance. For example, 4-fluoro-indole (4F-indole) has been used as a chemical probe to study multidrug-resistant Pseudomonas aeruginosa. researchgate.net Studies revealed that this halogenated indole could resensitize the bacteria to aminoglycoside antibiotics by modulating the expression of efflux pumps and inhibiting the biosynthesis of virulence factors. researchgate.net This suggests that halogenated indoles can serve as valuable tools for dissecting the complex regulatory networks that govern bacterial resistance.

Furthermore, the electronic properties of the indole ring can be tuned by substituents to create probes with specific functionalities. Indole derivatives designed with a donor-π-acceptor (D-π-A) architecture can exhibit dramatic colorimetric and fluorescent responses to changes in their environment, such as pH. mdpi.com This sensitivity allows for their use as pH sensors to monitor acidity in various chemical and biological systems. mdpi.com The unique properties conferred by halogen atoms make compounds like 6-chloro-7-fluoro-2,3-dihydro-1H-indole attractive candidates for the rational design of next-generation chemical probes.

| Compound Type | Application | Mechanism of Action | Reference |

| Halogenated Indole (4F-indole) | Probe for antibiotic resistance | Inhibits efflux pumps and virulence factor biosynthesis in P. aeruginosa | researchgate.net |

| Donor-π-Acceptor Indole Derivatives | pH Sensor | Protonation of nitrogen atoms causes colorimetric and fluorescent changes | mdpi.com |

| Fluorescent Indole Probe | General Biological Probe | Linked to a fluorophore for visualization in biological systems | researchgate.net |

Q & A

Q. What are the optimal synthetic routes for 6-chloro-7-fluoro-2,3-dihydro-1H-indole, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of dihydroindole derivatives often employs palladium-catalyzed cross-coupling or cyclization reactions. For example, indole precursors can undergo catalytic olefination followed by reduction to form the dihydroindole core . A CuI-catalyzed azide-alkyne cycloaddition (CuAAC) in PEG-400/DMF solvents has been used for functionalizing similar indole derivatives, achieving moderate yields (~42%) under inert conditions . Key variables include solvent polarity (e.g., dichloromethane vs. DMF), temperature, and catalyst loading. Optimization requires iterative adjustments to these parameters and purification via flash chromatography (e.g., 70:30 EtOAc/hexane) .

Q. How is 6-chloro-7-fluoro-2,3-dihydro-1H-indole characterized to confirm its structure and purity?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, ¹⁹F) is critical for structural confirmation. For instance, ¹⁹F NMR can resolve fluorine substituent environments, while ¹H NMR identifies proton coupling patterns in the dihydroindole ring . Mass spectrometry (FAB-HRMS) validates molecular weight and isotopic patterns . Purity is assessed via TLC (Rf values) and high-performance liquid chromatography (HPLC). For crystalline samples, single-crystal X-ray diffraction (SCXRD) with programs like SHELXL provides definitive structural proof .

Q. What are the key chemical properties of 6-chloro-7-fluoro-2,3-dihydro-1H-indole that influence its reactivity?

- Methodological Answer : Electronegative substituents (Cl, F) increase the compound’s electrophilicity, making it prone to nucleophilic aromatic substitution (e.g., at the para position to halogens) . The dihydroindole ring’s partial saturation enhances stability against oxidation compared to fully aromatic indoles. Reactivity can be modulated by varying solvents (polar aprotic solvents like DMF favor SNAr reactions) or using directing groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or spectral data for 6-chloro-7-fluoro-2,3-dihydro-1H-indole derivatives?

- Methodological Answer : Discrepancies in yields may arise from trace moisture or oxygen sensitivity in catalytic steps. Rigorous exclusion of air (via Schlenk techniques) and use of anhydrous solvents can mitigate this . For spectral inconsistencies, advanced NMR techniques (e.g., COSY, NOESY) or SCXRD analysis should be employed to distinguish regioisomers or conformational polymorphs . Computational tools (DFT calculations) can predict NMR shifts or reaction pathways to validate experimental data .

Q. What experimental phasing strategies are effective for determining the crystal structure of halogenated dihydroindoles?

- Methodological Answer : High-resolution X-ray data (≤1.0 Å) is ideal for direct methods in SHELXT/SHELXD . For low-resolution data, molecular replacement using a known indole scaffold (e.g., from CSD entries) or heavy-atom derivatization (e.g., bromine substitution) can aid phasing . Twin refinement in SHELXL is critical for handling pseudo-merohedral twinning, common in halogenated crystals .

Q. How do chloro and fluoro substituents impact the biological activity of 6-chloro-7-fluoro-2,3-dihydro-1H-indole in medicinal chemistry studies?

- Methodological Answer : Chloro and fluoro groups enhance lipophilicity (logP) and membrane permeability, as demonstrated in analogous indole derivatives . Fluorine’s electron-withdrawing effect can modulate pKa of adjacent functional groups, affecting receptor binding. To assess bioactivity, in vitro assays (e.g., enzyme inhibition, cytotoxicity) should compare halogenated vs. non-halogenated analogs. Molecular docking studies (e.g., using AutoDock Vina) can predict interactions with targets like kinases or GPCRs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.